
9,10-Dibutoxyanthracene
Descripción general
Descripción
9,10-Dibutoxyanthracene is a photosensitizer for UV cationic polymerization . It has a unique absorption zone of long UV wavelengths over 400 nm . It is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .
Synthesis Analysis
While specific synthesis methods for 9,10-Dibutoxyanthracene were not found in the search results, it is known that the properties of 9-monosubstituted and 9,10-disubstituted anthracenes can greatly vary depending on the substituents present .Molecular Structure Analysis
Anthracene, the base molecule of 9,10-Dibutoxyanthracene, consists of a conjugated skeleton that absorbs UV light at wavelengths of ≥300 nm . The properties of 9,10-disubstituted anthracenes differ greatly depending on the substituents present .Chemical Reactions Analysis
9,10-Dibutoxyanthracene has been shown to produce an endoperoxide species upon reaction with the oxygen present in air . A secondary decomposition product formed during the photodecomposition of the endoperoxide species was also isolated and identified .Physical And Chemical Properties Analysis
9,10-Dibutoxyanthracene has a unique absorption zone of long UV wavelengths over 400 nm . It is used to increase the reactivity of epoxides, which are important additives in coatings and adhesives .Aplicaciones Científicas De Investigación
Photopolymerization Sensitizer
9,10-Dibutoxyanthracene: is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties. It facilitates the polymerization process when exposed to light, making it valuable in the development of photoresists and printing plates .
Photodegradation Studies
This compound has been studied for its photoreactivity, particularly how it degrades upon exposure to light and oxygen. It’s known to produce an endoperoxide species during this process, which is significant for understanding the stability and longevity of materials that include anthracene derivatives .
OLED Component
Anthracene molecules, including derivatives like 9,10-Dibutoxyanthracene , are used in organic light-emitting diodes (OLEDs). They are particularly valuable in designing blue-emitting materials for display and lighting technologies .
Photo-induced Oxygen Scavenger
Research suggests that 9,10-Dibutoxyanthracene can act as a photo-induced oxygen scavenger. This application is crucial in environments where oxygen can degrade sensitive materials or react undesirably with other compounds .
Triplet–Triplet Annihilation Upconversion
The compound’s structure makes it suitable for applications in triplet–triplet annihilation upconversion, a process that allows for the conversion of lower-energy photons into higher-energy ones, which is beneficial in solar energy harvesting and photodynamic therapy .
Hot Exciton Emitter for Deep-Blue OLEDs
It has potential use as a hot exciton emitter in deep-blue OLEDs. The exciton emitters are essential for achieving high-efficiency and high-brightness displays .
Safety And Hazards
9,10-Dibutoxyanthracene may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
9,10-dibutoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGAOMUPSQGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621211 | |
| Record name | 9,10-Dibutoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dibutoxyanthracene | |
CAS RN |
76275-14-4 | |
| Record name | 9,10-Dibutoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



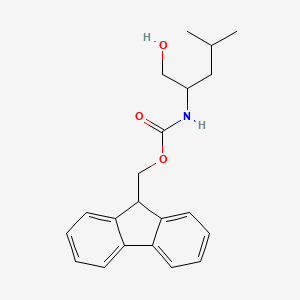
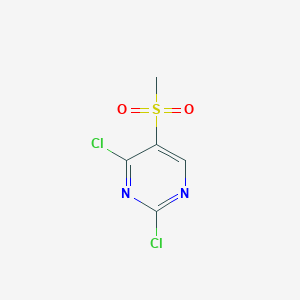
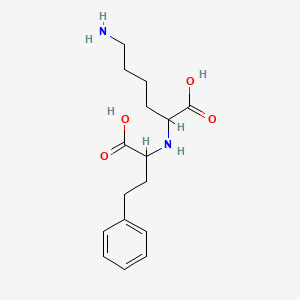


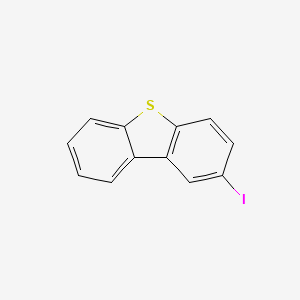


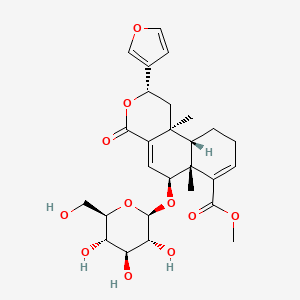
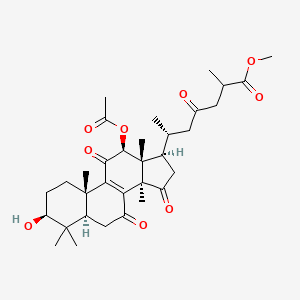
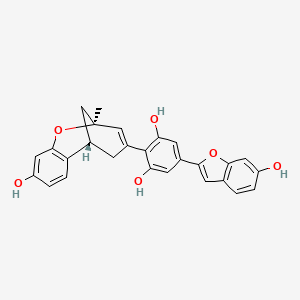
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)